(4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid
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Description
(4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid, also known as CITEASA, is an organic compound that has been studied extensively for its potential applications in the fields of medicine and biochemistry. CITEASA is a derivative of isoquinoline, a type of heterocycle that is found in many natural compounds and drugs. CITEASA has been found to possess a variety of biochemical and physiological effects that have been explored in numerous scientific studies.
Scientific Research Applications
Matrix-Assisted Laser Desorption Ionization
The compound has been utilized in research involving matrix-assisted laser desorption ionization-mass spectrometry (MALDI-MS) and MALDI-MS imaging. This application is significant for analyzing small molecule drugs and endogenous compounds, where it helps in unmasking and imaging signals directly from biological tissue sections that are otherwise obscured due to interference from matrix ion clusters and fragment peaks (Shariatgorji et al., 2012).
Synthesis of Isoquinoline Derivatives
Isoquinoline derivatives, which are significant in various chemical and pharmacological studies, have been synthesized using reactions involving isoquinoline and cyanoacetic acid. This includes the formation of various 1-substituted isoquinolines and N-ylides under different reaction conditions (Funakoshi et al., 1984).
Preparation of Benz[f]isoquinolines
The compound has been used in the preparation of benz[f]isoquinolines, a process involving the condensation of ethyl cyanoacetate with salicylaldehyde or 3-methoxysalicylaldehyde. This synthesis is crucial for the formation of various substituted benz[f]isoquinolines, which are of interest in chemical research (Sakurai et al., 1970).
Development of Cardiotonic Agents
In the field of medicinal chemistry, this compound has been used in the synthesis of a series of 1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinones and related compounds, which showed positive inotropic activity, being potent cardiotonic agents (Kaiho et al., 1989).
Synthesis of Tetrahydropyrrolo[2,1-a]isoquinolines
This compound has been used in the synthesis of tetrahydropyrrolo[2,1-a]isoquinolines, achieved through 1,3-dipolar cycloaddition reactions. These compounds are valuable in the search for new indolizine derivatives, illustrating the compound's role in organic synthesis and drug discovery (Caira et al., 2014).
properties
IUPAC Name |
2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-12-10-6-4-3-5-9(10)11(7-15)14(16-12)19-8-13(17)18/h2-6,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRQXMIAUUQUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801581 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Cyano-1-ethyl-5,6,7,8-tetrahydro-isoquinolin-3-ylsulfanyl)-acetic acid |
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